molecular formula C16H12N2OS B3840571 N-(5-phenyl-1,3-thiazol-2-yl)benzamide

N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3840571
M. Wt: 280.3 g/mol
InChI Key: CTBBTYJXXXDYLG-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H12N2OS and its molecular weight is 280.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.06703418 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-11-14(20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBBTYJXXXDYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-(5-phenyl-1,3-thiazol-2-yl)benzamide?

A1: The molecular formula of this compound is C16H12N2OS, and its molecular weight is 280.35 g/mol.

Q2: How can this compound be synthesized?

A2: While the provided research does not detail this specific synthesis, similar compounds are synthesized through reactions involving 2-aminothiazole and various reagents. For example, 2-aminothiazole reacts with α-bromo-4-(difluoromethylthio)acetophenone to yield S- and N-substituted azaheterocycles []. A potential synthetic route for this compound could involve reacting 2-amino-5-phenylthiazole with benzoyl chloride under appropriate conditions.

Q3: Which spectroscopic techniques can be used to characterize this compound?

A3: Techniques like Fourier transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy can be employed to confirm the structure of this compound. These techniques provide information about functional groups, electronic transitions, and the arrangement of hydrogen and carbon atoms within the molecule [, , , ].

Q4: What biological activities have been reported for 2-aminothiazole derivatives?

A4: 2-aminothiazole derivatives have shown promising activity against various targets. For instance, some exhibit anti-HIV activity [, ], while others demonstrate antifungal properties against Phytophthora capsici [, ]. Additionally, certain derivatives have shown potential in treating prion diseases, extending the survival time of infected mice [, ].

Q5: What challenges are associated with developing 2-aminothiazole derivatives as drugs?

A5: One significant challenge is the promiscuity of some 2-aminothiazole derivatives, leading to frequent hits in biophysical binding assays []. This promiscuity can complicate drug discovery efforts as it can indicate non-specific binding. Additionally, optimizing these compounds into lead compounds can be difficult.

Q6: How do modifications to the 2-aminothiazole scaffold affect biological activity?

A6: Research suggests that even slight modifications to the scaffold significantly impact activity. For example, in a study on ruthenium(iii) complexes with thiazole-based ligands, the presence of an amino group (NH2) on the thiazole ring exhibited better modulation of amyloid-β aggregation compared to methyl (CH3) or hydrogen (H) substituents [].

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